(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

Catalog No.

S1770293

CAS No.

1329838-09-6

M.F

C7H15Cl2N2O3P

M. Wt

281.106

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1329838-09-6

Product Name

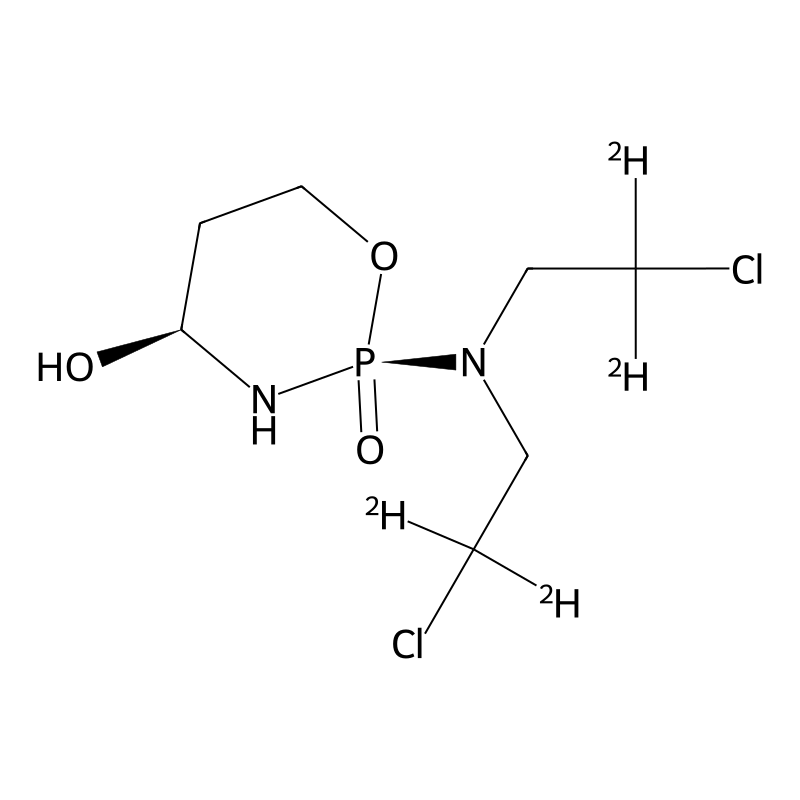

(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit

IUPAC Name

(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5}

Molecular Formula

C7H15Cl2N2O3P

Molecular Weight

281.106

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2

InChI Key

RANONBLIHMVXAJ-OQGQRPTOSA-N

SMILES

C1COP(=O)(NC1O)N(CCCl)CCCl

Synonyms

(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide;

Application in Metabolism Studies

- Cyclophosphamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. (R,S)-4-Hydroxy Cyclophosphamide is one of the key metabolites of cyclophosphamide.

- By using the (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit, researchers can generate a isotopically labeled version of this metabolite containing four deuterium atoms (d4). ""

- The incorporation of deuterium atoms allows scientists to distinguish the labeled metabolite from other endogenous compounds present in biological samples using techniques like mass spectrometry. "" This facilitates the study of the metabolism and pharmacokinetics of cyclophosphamide.

Advantages of Using a Preparation Kit

- The (R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit simplifies the synthesis of the labeled metabolite.

- It typically consists of two pre-measured vials, one containing the oxidized precursor and another containing the reducing agent. ""

- Researchers only need to add water to the reducing agent, combine it with the precursor, and follow the provided instructions to obtain the desired (R,S)-4-Hydroxy Cyclophosphamide-d4.

Dates

Last modified: 07-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds